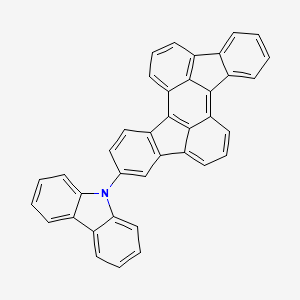![molecular formula C22H20O B12626378 (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone CAS No. 919356-02-8](/img/structure/B12626378.png)
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone is an organic compound with the molecular formula C22H20O It is a ketone derivative, characterized by the presence of a methanone group bonded to two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-methylbenzoyl chloride and 4-methylbenzylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Procedure: The 4-methylbenzoyl chloride is added dropwise to a solution of 4-methylbenzylbenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Disrupting Cellular Processes: Interfering with cell division, growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler ketone with two phenyl groups.
4-Methylbenzophenone: Similar structure but lacks the additional 4-methylphenyl group.
Uniqueness
(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone is unique due to the presence of two 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to simpler ketones like benzophenone and 4-methylbenzophenone.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
919356-02-8 |
|---|---|
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(4-methylphenyl)-[4-[(4-methylphenyl)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H20O/c1-16-3-7-18(8-4-16)15-19-9-13-21(14-10-19)22(23)20-11-5-17(2)6-12-20/h3-14H,15H2,1-2H3 |
Clé InChI |
VOSIUZLUGPPVDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


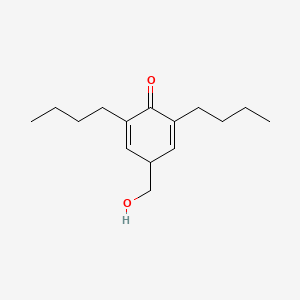
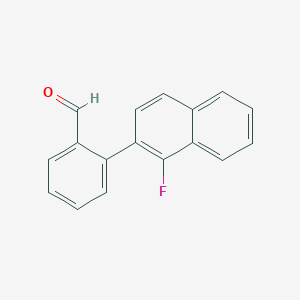
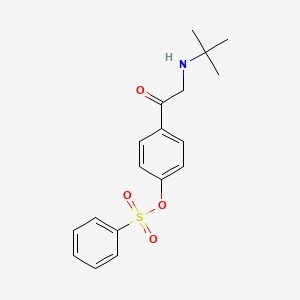
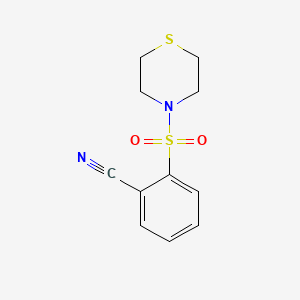
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
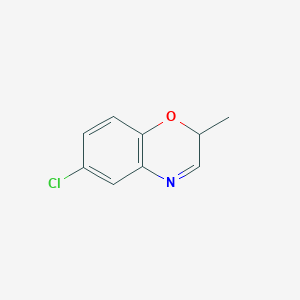
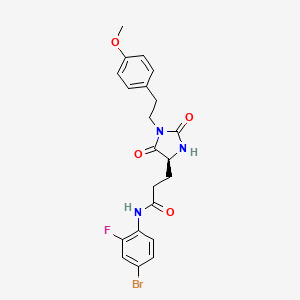

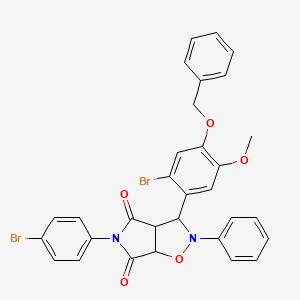
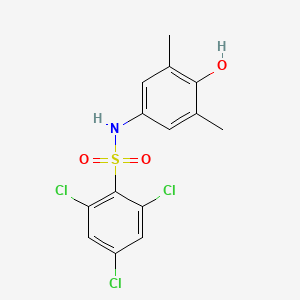

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

